molecular formula C17H16ClN B11975820 4-Chloro-3-methyl-2,2-diphenylbutanenitrile CAS No. 133132-74-8

4-Chloro-3-methyl-2,2-diphenylbutanenitrile

Cat. No.: B11975820
CAS No.: 133132-74-8
M. Wt: 269.8 g/mol
InChI Key: PEHXKUSWSJTMRC-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-2,2-diphenylbutanenitrile is an organic compound with the molecular formula C17H16ClN. It is a nitrile derivative that features a chloro group, a methyl group, and two phenyl groups attached to a butanenitrile backbone. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methyl-2,2-diphenylbutanenitrile typically involves the reaction of 4-chloro-3-methyl-2,2-diphenylbutanoic acid with a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is carried out under reflux conditions to facilitate the conversion of the carboxylic acid to the corresponding nitrile .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methyl-2,2-diphenylbutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3-methyl-2,2-diphenylbutanenitrile is utilized in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of drugs with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-3-methyl-2,2-diphenylbutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitrile groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methyl-2,2-diphenylbutanoic acid
  • 4-Chloro-3-methyl-2,2-diphenylbutylamine
  • 4-Azido-3-methyl-2,2-diphenylbutanenitrile

Uniqueness

4-Chloro-3-methyl-2,2-diphenylbutanenitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. This makes it a valuable intermediate in the synthesis of various compounds and a useful tool in scientific research .

Properties

CAS No.

133132-74-8

Molecular Formula

C17H16ClN

Molecular Weight

269.8 g/mol

IUPAC Name

4-chloro-3-methyl-2,2-diphenylbutanenitrile

InChI

InChI=1S/C17H16ClN/c1-14(12-18)17(13-19,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14H,12H2,1H3

InChI Key

PEHXKUSWSJTMRC-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)C(C#N)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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